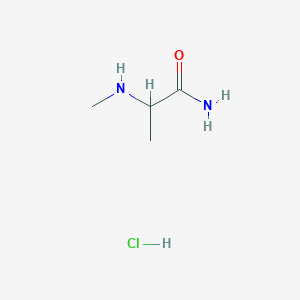
2-(Methylamino)propanamide hydrochloride
概要
説明
2-(Methylamino)propanamide hydrochloride is a chemical compound with the CAS Number: 1420659-78-4 . It has a molecular weight of 138.6 . The compound is typically stored at room temperature and comes in a powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C4H10N2O.ClH/c1-3(6-2)4(5)7;/h3,6H,1-2H3,(H2,5,7);1H .Physical And Chemical Properties Analysis
As mentioned earlier, this compound is a powder that is stored at room temperature . It has a molecular weight of 138.6 .科学的研究の応用
Arylsubstituted Halogen(thiocyanato)amides Applications
Synthesis and Antimicrobial Properties : The compound 3-(4-Acetylphenyl)-(2-methyl)-2-chloro(bromo, thiocyanato)propanamides, a related derivative of 2-(Methylamino)propanamide hydrochloride, has been synthesized and tested for its antibacterial and antifungal properties. This indicates potential applications in the development of new antimicrobial agents (Baranovskyi et al., 2018).
Propanamide Derivatives in Prostate Cancer Imaging
Selective Androgen Receptor Modulator Radioligands : New carbon-11-labeled propanamide derivatives have been designed and synthesized for prostate cancer imaging. These derivatives are employed as radioligands for the androgen receptor, showcasing their application in molecular imaging using positron emission tomography (PET), which is crucial for the targeted treatment and diagnosis of prostate cancer (Gao et al., 2011).
Acrylamide in Processed Foods
Detection and Toxicity Analysis : Acrylamide, a compound structurally similar to this compound, is found in thermally processed foods and poses potential neurotoxic and carcinogenic risks. The importance of its accurate determination in processed foods is highlighted, with biosensors offering a rapid and specific method for acrylamide detection. This indicates the relevance of propanamide derivatives in food safety and public health (Pundir et al., 2019).
Applications in Cardiovascular Disease Treatment
DA2 Dopaminergic Receptor/Alpha2 Agonist : The compound racemic propanoic acid, 2-methyl-5,6,7,8-tetrahydro-6-(methylamino)-1,2-naphthalenediyl ester hydrochloride, structurally related to this compound, is under clinical investigation for treating congestive heart failure. Its different polymorphs and their stability, along with industrial processing impacts, are studied, highlighting its potential use in cardiovascular disease treatment (Taddei et al., 2002).
作用機序
Target of Action
This compound belongs to the class of organic compounds known as primary carboxylic acid amides . These compounds typically interact with various biological targets, including enzymes and receptors, and play a role in a wide range of biochemical processes.
Mode of Action
As a primary carboxylic acid amide, it may interact with its targets through hydrogen bonding or electrostatic interactions, leading to changes in the conformation or activity of the target molecules .
Biochemical Pathways
Primary carboxylic acid amides are involved in a variety of biochemical pathways, including protein synthesis and metabolism .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-(Methylamino)propanamide hydrochloride . These factors can include pH, temperature, presence of other molecules, and the specific biological environment within which the compound is acting.
Safety and Hazards
生化学分析
Biochemical Properties
2-(Methylamino)propanamide hydrochloride plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the oxidation of organic substances . These interactions can lead to changes in the metabolic pathways and the production of various metabolites.
Cellular Effects
The effects of this compound on cells are diverse. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can modulate the activity of neurotransmitter systems, impacting neural mechanisms and pharmacological effects. Additionally, it can alter the expression of genes involved in metabolic processes, leading to changes in cellular metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in their activity. For example, it has been found to interact with cytochrome P450 enzymes, resulting in the oxidation of organic substances . These interactions can also lead to changes in gene expression, further influencing cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors to consider. Studies have shown that it can undergo degradation under certain conditions, leading to the production of various metabolites . Long-term effects on cellular function have also been observed, with changes in gene expression and cellular metabolism being reported.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can have beneficial effects on cellular function, while at high doses, it can lead to toxic or adverse effects . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, it has been found to interact with cytochrome P450 enzymes, leading to the oxidation of organic substances . These interactions can result in the production of various metabolites, which can further influence cellular processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its activity. It can interact with transporters and binding proteins, affecting its localization and accumulation . These interactions can influence the compound’s effectiveness and its impact on cellular processes.
Subcellular Localization
The subcellular localization of this compound is important for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localizations can influence the compound’s interactions with biomolecules and its overall effects on cellular processes.
特性
IUPAC Name |
2-(methylamino)propanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2O.ClH/c1-3(6-2)4(5)7;/h3,6H,1-2H3,(H2,5,7);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTRIIVWAPJXOQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N)NC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[(4-Nitrophenyl)methyl]piperidine-2,6-dione](/img/structure/B1430691.png)
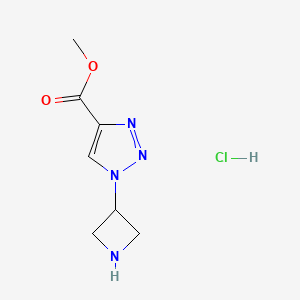
![5-({[(Oxolan-2-yl)methyl]amino}methyl)furan-2-carboxylic acid hydrochloride](/img/structure/B1430694.png)

![1-[4-(1,4-Diazepan-1-yl)phenyl]ethan-1-one hydrochloride](/img/structure/B1430696.png)

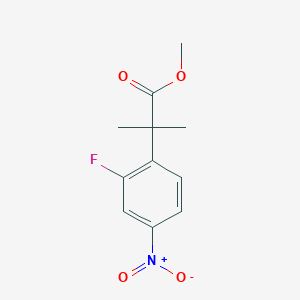
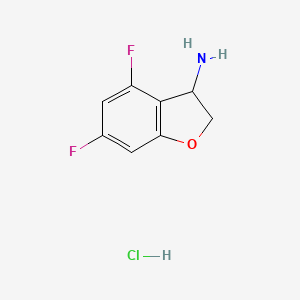
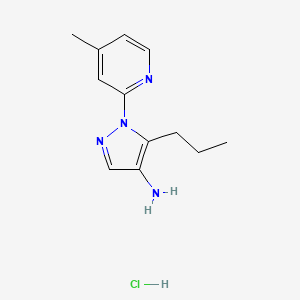
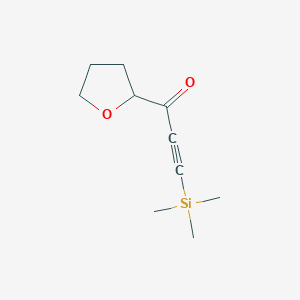
![2-[5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl]azepane hydrochloride](/img/structure/B1430705.png)
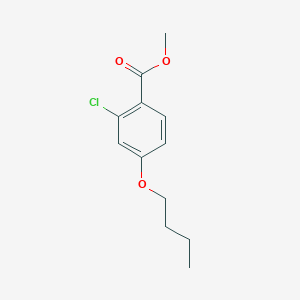
![3-(6-methylpyridine-3-carbonyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine](/img/structure/B1430708.png)